3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine basic properties
3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine basic properties
An In-Depth Technical Guide to the Basic Properties of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine system is a fused heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. This is due to the diverse biological activities exhibited by its derivatives, which include anti-inflammatory, anti-cancer, and central nervous system (CNS) modulating effects. The arrangement of nitrogen atoms within this bicyclic structure provides multiple sites for hydrogen bonding and coordination with biological targets, making it a privileged scaffold in drug design.
3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine (CAS No. 1215932-77-6) is a specific derivative of this class, featuring two methyl groups and an amino group as substituents.[3][4][5] These functional groups are expected to significantly modulate the electronic and steric properties of the core structure, thereby influencing its basicity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile. Understanding the basic properties of this molecule is, therefore, a critical first step in its rational development as a potential therapeutic agent.
Structural Analysis of Basicity
The basicity of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a composite of the electronic contributions from the pyridine and triazole rings, as well as the appended functional groups.
The Triazolopyridine Core
The triazolopyridine core itself is generally considered to be weakly basic. The lone pair of electrons on the pyridine nitrogen atom is the primary site of protonation. However, the fusion of the electron-withdrawing triazole ring tends to decrease the electron density on the pyridine nitrogen, rendering it less basic than pyridine itself. For the parent[1][2][3]triazolo[4,3-a]pyridine, the pKa of the conjugate acid is typically in the range of 2-4.
Influence of Substituents
The substituents on the triazolopyridine ring play a crucial role in fine-tuning the basicity of the molecule.
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Amino Group (-NH₂): The amino group at the 6-position is a strong electron-donating group through resonance (+M effect). This effect increases the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen. The lone pair of the amino group itself can also be protonated, but generally, the pyridine nitrogen is the more basic site in such systems.
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Methyl Groups (-CH₃): The two methyl groups at the 3- and 8-positions are electron-donating through an inductive effect (+I effect). This further increases the electron density on the heterocyclic ring system, contributing to an overall increase in basicity compared to the unsubstituted triazolopyridine core.
The combined electron-donating effects of the amino and methyl groups are expected to significantly increase the basicity of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine compared to the parent scaffold.
Predicted Basicity and Protonation Sites
While an experimental pKa value for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is not documented, we can estimate its basicity by considering related structures. For instance, 2-amino-4,6-dimethylpyrimidine has a predicted pKa of 5.11.[1] Given the presence of the additional electron-donating methyl group and the fused triazole ring, it is reasonable to predict that the pKa of the title compound will be in a similar or slightly higher range, likely between 5 and 7.
The most probable site of protonation is the pyridine nitrogen (N-4), due to the delocalization of the positive charge across the aromatic system, which is enhanced by the electron-donating substituents. The amino group is a secondary potential site of protonation.
Caption: Potential protonation sites of the molecule.
Experimental Determination of Basicity
To obtain a precise pKa value, experimental determination is essential. The following are detailed protocols for three common methods.
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Protocol:
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Preparation of Solutions:
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Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]
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Titration:
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Place a known volume of the sample solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode into the solution.
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Add the titrant (NaOH for an acidic solution, HCl for a basic solution) in small, precise increments.
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Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
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Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis spectrum upon protonation.
Protocol:
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Preparation of Solutions:
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Prepare a stock solution of the compound in a suitable solvent.
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Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.
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Prepare a set of solutions with a constant concentration of the compound in each of the buffer solutions.
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Spectral Measurement:
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Measure the UV-Vis absorbance spectrum of each buffered solution.
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Data Analysis:
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Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH.
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The pKa is the pH at the inflection point of the resulting sigmoidal curve.
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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the protonation site as a function of pH.
Protocol:
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Sample Preparation:
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Dissolve the compound in a suitable deuterated solvent (e.g., D₂O).
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Prepare a series of samples at different pD values (the equivalent of pH in D₂O) by adding small amounts of DCl or NaOD.
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NMR Measurement:
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Acquire a ¹H NMR spectrum for each sample.
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Data Analysis:
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Identify a proton signal that shows a significant chemical shift change with pD.
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Plot the chemical shift of this proton against the pD.
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The pKa is determined from the inflection point of the resulting sigmoidal curve.
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Caption: Workflow for pKa determination by NMR spectroscopy.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1215932-77-6 | [3][4][5] |
| Molecular Formula | C₈H₁₀N₄ | [3][4][5] |
| Molecular Weight | 162.19 g/mol | [3][4][5] |
| Appearance | Solid (predicted) | - |
| Predicted pKa | 5-7 | (estimation) |
Conclusion
3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with basic properties that are significantly influenced by its fused ring system and electron-donating substituents. While a precise experimental pKa value is not currently available in the public domain, this guide provides a robust framework for its estimation and experimental determination. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy offer researchers the necessary tools to accurately characterize this important molecule. A thorough understanding of its basicity is fundamental for its application in medicinal chemistry, particularly in the design and development of novel therapeutic agents.
References
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
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Cas 1215932-77-6,1,2,4-Triazolo[4,3-a]pyridin-6-aMine, 3,8-diMethyl - LookChem. Available at: [Link]
Sources
- 1. 2-Amino-4,6-dimethylpyrimidine CAS#: 767-15-7 [m.chemicalbook.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Cas 1215932-77-6,1,2,4-Triazolo[4,3-a]pyridin-6-aMine, 3,8-diMethyl- | lookchem [lookchem.com]
- 4. CAS:1215932-77-6, 3,8-二甲基-[1,2,4]三唑并[4,3-a]吡啶-6-胺-毕得医药 [bidepharm.com]
- 5. 1215932-77-6|3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine|BLD Pharm [bldpharm.com]
